molecular formula C13H15F2NO2 B8658332 Benzyl 3,3-difluorocyclopentylcarbamate

Benzyl 3,3-difluorocyclopentylcarbamate

Cat. No.: B8658332
M. Wt: 255.26 g/mol
InChI Key: CUXWKMAACKAECM-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluorocyclopentylcarbamate is a fluorinated carbamate derivative characterized by a cyclopentane ring substituted with two fluorine atoms at the 3-position and a benzyl carbamate group.

Properties

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

benzyl N-(3,3-difluorocyclopentyl)carbamate

InChI

InChI=1S/C13H15F2NO2/c14-13(15)7-6-11(8-13)16-12(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)

InChI Key

CUXWKMAACKAECM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with Benzyl 3,3-difluorocyclopentylcarbamate:

Compound Name Core Structure Fluorine Substitution Molecular Formula Molecular Weight (g/mol) Key Features
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate Cyclobutane 3,3-difluoro C₁₃H₁₅F₂NO₂ 255.26 Smaller ring (4-membered), methyl substituent
Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride Piperidine 4,4-difluoro C₁₃H₁₅F₂NO₂·HCl 291.73 Nitrogen-containing ring, hydrochloride salt
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Aromatic/heterocyclic 3-fluoro C₂₁H₁₈FN₅O₂ 399.40 Tetrazole-pyridine hybrid, aromatic fluorination

Key Observations :

  • Ring Size and Flexibility : The cyclopentyl core in the target compound offers intermediate ring strain and conformational flexibility compared to cyclobutane (higher strain) and piperidine (more rigid due to nitrogen) .
  • Fluorine Positioning : 3,3-Difluorination on cyclopentane may enhance electronegativity and steric effects compared to 4,4-difluoropiperidine, which could influence hydrogen bonding and solubility .
Physicochemical Properties
  • Lipophilicity : Fluorination generally increases logP. The cyclopentyl derivative is expected to have higher lipophilicity than the piperidine analogue due to reduced polarity .
  • Stability: Carbamates are prone to hydrolysis, but fluorination at the 3-position may sterically protect the carbamate linkage, enhancing stability compared to non-fluorinated analogs .

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